molecular formula C13H20ClN3O2 B1599818 o-Desmethyl metoclopramide CAS No. 38339-95-6

o-Desmethyl metoclopramide

Cat. No. B1599818
Key on ui cas rn: 38339-95-6
M. Wt: 285.77 g/mol
InChI Key: HPSMMIJTHMWCGC-UHFFFAOYSA-N
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Patent
US04820715

Procedure details

To stirred concentrated ammonium hydroxide (6 ml) was added 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide hydrochloride (3.0 grams, 0.0093 mole) and the mixture stirred an additional five minutes followed by the addition of three to four ml of water and another five minute stirring. After filtration the solid was washed two times with three ml of water each time to give, after drying, 2.37 g of the title compound, mp 134°-136° C. NMR spectrum (90 MHz) in CDCl3 gave the following resonances δ: 7.26 (s, 1H); 6.90 (s, 1H); 6.14 (s, 1H); 4.39 (s, 2H); 3.40 (s, 2H); 2.60 (multiplet, 6H); 1.06 (t, 6H).
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[NH4+].Cl.[NH2:4][C:5]1[C:20]([Cl:21])=[CH:19][C:8]([C:9]([NH:11][CH2:12][CH2:13][N:14]([CH2:17][CH3:18])[CH2:15][CH3:16])=[O:10])=[C:7]([OH:22])[CH:6]=1>O>[NH2:4][C:5]1[C:20]([Cl:21])=[CH:19][C:8]([C:9]([NH:11][CH2:12][CH2:13][N:14]([CH2:15][CH3:16])[CH2:17][CH3:18])=[O:10])=[C:7]([OH:22])[CH:6]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
Cl.NC1=CC(=C(C(=O)NCCN(CC)CC)C=C1Cl)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred an additional five minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
FILTRATION
Type
FILTRATION
Details
After filtration the solid
WASH
Type
WASH
Details
was washed two times with three ml of water each time
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
after drying
CUSTOM
Type
CUSTOM
Details
NMR spectrum (90 MHz) in CDCl3 gave the following resonances

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
NC1=CC(=C(C(=O)NCCN(CC)CC)C=C1Cl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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